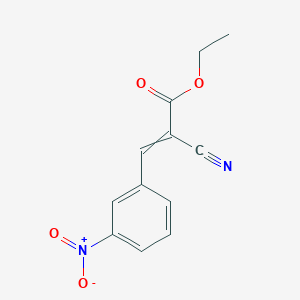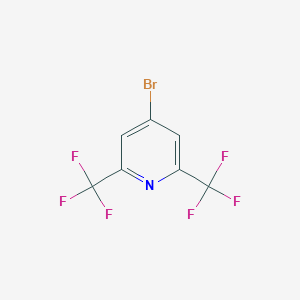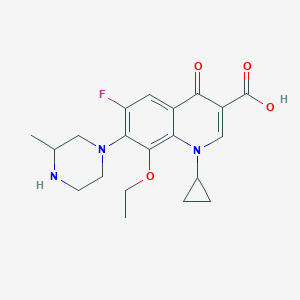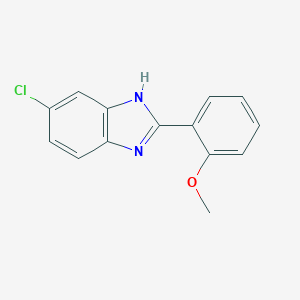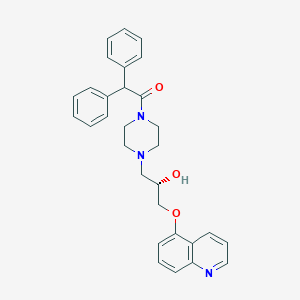![molecular formula C15H9BrF3N3O2 B186012 Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 6078-97-3](/img/structure/B186012.png)
Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Additionally, it has been found to reduce the production of certain cytokines involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential use as a fluorescent probe in biological imaging. Additionally, it has been found to have anticancer and anti-inflammatory properties, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its efficacy in certain assays.
Orientations Futures
There are several future directions for the study of Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One direction is to further investigate its potential use as a fluorescent probe in biological imaging. Another direction is to study its mechanism of action in more detail to better understand its anticancer and anti-inflammatory properties. Additionally, further studies are needed to determine its efficacy and safety in vivo, as well as its potential use in drug development.
Méthodes De Synthèse
The synthesis of Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of 4-bromoaniline with ethyl trifluoropyruvate in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate to yield the final product.
Applications De Recherche Scientifique
Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been found to have potential applications in various scientific fields. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
Numéro CAS |
6078-97-3 |
|---|---|
Nom du produit |
Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Formule moléculaire |
C15H9BrF3N3O2 |
Poids moléculaire |
400.15 g/mol |
Nom IUPAC |
methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H9BrF3N3O2/c1-24-14(23)10-7-20-22-12(15(17,18)19)6-11(21-13(10)22)8-2-4-9(16)5-3-8/h2-7H,1H3 |
Clé InChI |
OZXGKZPERBZZSZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
SMILES canonique |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






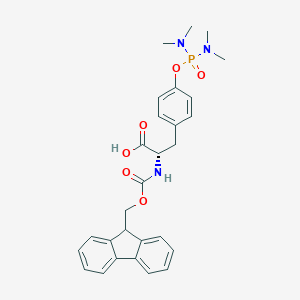
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

